molecular formula C6H4F3N3O B1607921 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide CAS No. 259675-83-7

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Cat. No. B1607921
CAS RN: 259675-83-7
M. Wt: 191.11 g/mol
InChI Key: QPNDGATZXOVQDL-UHFFFAOYSA-N
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Description

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TFB-TCA and has a molecular formula of C6H4F3N3O.

Mechanism Of Action

The mechanism of action of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This ultimately leads to cell death in cancer cells.
Biochemical and physiological effects:
2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide in lab experiments is its potent antitumor activity. This makes it a promising candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy.

Future Directions

There are several future directions for research on 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide. One direction is to further investigate its mechanism of action and optimize its use in cancer therapy. Another direction is to study its potential use in treating other diseases, such as neurodegenerative diseases. Additionally, more research is needed to understand the biochemical and physiological effects of this compound.

Scientific Research Applications

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-3,5,6-trifluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O/c7-2-1(6(11)13)3(8)5(10)12-4(2)9/h(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNDGATZXOVQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)N)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376255
Record name 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

CAS RN

259675-83-7
Record name 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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